1-(1-(3-Fluoroisonicotinoyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione
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Description
1-(1-(3-Fluoroisonicotinoyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C17H21FN4O4 and its molecular weight is 364.377. The purity is usually 95%.
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Scientific Research Applications
Pharmacophoric Features and Anticancer Activity
Research on imidazolidin-2,4-dione derivatives highlights their significance in inhibiting cancer efflux pump ABCB1, indicating potential applications in overcoming multidrug resistance in cancer treatment. These compounds have shown cytotoxic and antiproliferative activities against cancer cells, including T-lymphoma, suggesting their importance in cancer therapy (Żesławska et al., 2019).
Hypoglycemic Activity
Thiazolidine-2,4-diones, derived from pyridines, exhibit significant hypoglycemic activity, indicating their potential in treating diabetes. These compounds have shown effects on insulin-induced adipocyte differentiation and in vivo hypoglycemic activity in diabetic mouse models, underscoring their therapeutic potential in diabetes management (Oguchi et al., 2000).
Anti-Alzheimer's Activity
Derivatives of imidazolidin-2-one have been synthesized and evaluated for anti-Alzheimer's activity. These compounds, designed based on the lead compound donepezil, have demonstrated promising anti-Alzheimer's profiles, indicating their potential in the treatment of Alzheimer's disease (Gupta et al., 2020).
Properties
IUPAC Name |
1-[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O4/c1-26-9-8-21-15(23)11-22(17(21)25)12-3-6-20(7-4-12)16(24)13-2-5-19-10-14(13)18/h2,5,10,12H,3-4,6-9,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSVQQHDPBBFPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=C(C=NC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.